6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole
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Overview
Description
6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of an imidazo[2,1-b][1,3,4]thiadiazole core structure substituted with a 4-chlorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole typically involves the condensation of 2-amino-1,3,4-thiadiazole with 4-chlorophenacyl bromide in an ethanol solution. This reaction proceeds through nucleophilic substitution followed by cyclization to form the imidazo[2,1-b][1,3,4]thiadiazole ring . The reaction conditions often include heating and the use of a base to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups that enhance its biological activity.
Reduction: Reduction reactions can modify the electronic properties of the compound, potentially altering its reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to derivatives with potentially enhanced biological activities .
Scientific Research Applications
Chemistry: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is associated with the inhibition of cell cycle regulatory proteins, such as cyclin D1, and the activation of cyclin-dependent kinase inhibitors like Cip1/p21 and Kip1/p27 . These interactions lead to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Bromophenyl)imidazo[2,1-b][1,3,4]thiadiazole
- 6-(4-Nitrophenyl)imidazo[2,1-b][1,3,4]thiadiazole
- 2-(6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)benzo[d]thiazole
Uniqueness
6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties contribute to its distinct biological activities, such as its potent anticancer effects compared to other similar compounds .
Properties
Molecular Formula |
C10H6ClN3S |
---|---|
Molecular Weight |
235.69 g/mol |
IUPAC Name |
6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C10H6ClN3S/c11-8-3-1-7(2-4-8)9-5-14-10(13-9)15-6-12-14/h1-6H |
InChI Key |
CZFBYLQRWRKQHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C(=N2)SC=N3)Cl |
Origin of Product |
United States |
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